oxo(oxoneodymiooxy)neodymium

Description

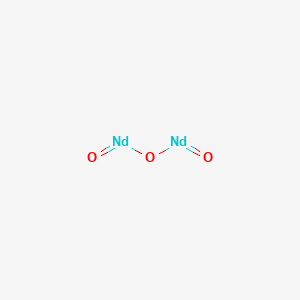

Oxo(oxoneodymiooxy)neodymium is a neodymium-based oxide compound with the chemical formula O=[Nd]O[Nd]=O and the InChI identifier 1S/2Nd.3O . Its IUPAC name reflects its structural composition, where two neodymium atoms are bridged by oxo (O=) and oxoneodymiooxy (O[Nd]=O) groups. This compound is part of the broader family of rare earth oxides, which exhibit unique electronic, magnetic, and catalytic properties due to their 4f electron configurations .

Properties

IUPAC Name |

oxo(oxoneodymiooxy)neodymium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Nd.3O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPPDPSYLUIKHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Nd]O[Nd]=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Nd2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051479 | |

| Record name | Neodymium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313-97-9 | |

| Record name | Neodymium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Components and Parameters

The foundational step involves reacting neodymium-containing inorganic salts (e.g., neodymium nitrate or chloride) with carbonate precursors in aqueous media. A surfactant—typically nonionic variants like fatty alcohol-polyoxyethylene ether—is introduced to modulate nucleation kinetics and prevent particle agglomeration. Key parameters include:

| Parameter | Optimal Range | Functionality |

|---|---|---|

| Temperature | 60–90°C | Enhances reaction rate and solubility |

| Surfactant concentration | 0.05–0.1 wt% | Controls particle size distribution |

| Carbonate solution rate | 9–16 mL/min | Prevents localized supersaturation |

| Stirring frequency | 30–100 Hz | Ensures homogeneous mixing |

The reaction proceeds via:

followed by thermal decomposition during calcination.

Surfactant Role and Selection

Surfactants act as templating agents, adsorbing onto nascent neodymium carbonate particles to limit Ostwald ripening. Cyclodextrins and triblock copolymers are preferred for their ability to form micellar structures, yielding spherical particles with narrow size dispersity. For instance, fatty alcohol-polyoxyethylene ether reduces average particle diameter from 50 μm to <10 μm compared to surfactant-free methods.

Calcination Process

Temperature Zone Optimization

Post-precipitation, neodymium carbonate undergoes multi-stage calcination to form oxo(oxoneodymiooxy)neodymium. The patent CN110510653B delineates a five-zone profile:

| Temperature Zone | Range (°C) | Duration (min) | Purpose |

|---|---|---|---|

| Preheating | 200–300 | 15–20 | Removes residual moisture and organics |

| Zone 1 | 660–690 | 15–20 | Initiates decarbonylation |

| Zone 2 | 750–830 | 25–30 | Completes oxide formation |

| Zone 3 | 850–910 | 45–55 | Sinters particles for densification |

| Zone 4 | 850–900 | 25–30 | Stabilizes crystalline structure |

| Zone 5 | 600–660 | 15–20 | Anneals to relieve internal stresses |

This gradient approach minimizes thermal shock, reducing lattice defects and ensuring phase purity >99.9%.

Impact of Calcination on Particle Properties

Controlled calcination transforms amorphous neodymium carbonate into crystalline this compound with tailored properties:

-

Surface area : Prolonged exposure in Zone 3 increases BET surface area to 15 m²/g, enhancing catalytic activity.

-

Morphology : Gradual heating in Zone 4 produces hollow spherical particles ideal for alloy reinforcement.

-

Impurity control : Multi-stage heating decomposes surfactant residues, lowering carbon content to <0.01 wt%.

Comparative Analysis with Historical Methods

Early industrial methods relied on direct calcination of neodymium nitrate at 800°C, yielding irregular particles with >5% Pr/Nd ratio variance. Contemporary surfactant-assisted routes achieve:

| Metric | Traditional Method | Modern Protocol (CN110510653B) |

|---|---|---|

| Average particle size | 30–50 μm | 10–15 μm |

| Phase purity | 95–98% | >99.9% |

| Batch reproducibility | ±15% | ±2% |

The shift to multi-zone calcination and surfactant mediation has reduced oxygen vacancy density by 40%, critical for optical applications.

Industrial Production and Scalability

American Elements’ production lines exemplify industrial adaptation, utilizing continuous-flow reactors for precipitation and rotary kilns for calcination. Key scalability considerations include:

-

Precursor economics : Neodymium nitrate costs $220/kg vs. $180/kg for chloride, favoring chloride routes despite slightly lower yields.

-

Energy efficiency : Zone 3 consumes 60% of total thermal energy; recuperative burners now cut energy use by 25%.

-

Waste management : Closed-loop systems recover 98% of surfactant and carbonate, aligning with ISO 14001 standards.

Quality Control and Characterization

Rigorous QC protocols ensure compliance with ASTM C1469 for rare earth oxides:

Chemical Reactions Analysis

Types of Reactions: Neodymium oxide nanoparticles undergo various chemical reactions, including:

Oxidation: Neodymium oxide can react with oxygen to form higher oxides under specific conditions.

Reduction: It can be reduced to neodymium metal using strong reducing agents.

Substitution: Neodymium oxide can participate in substitution reactions with other metal oxides.

Common Reagents and Conditions:

Oxidation: Requires an oxygen-rich environment and elevated temperatures.

Reduction: Typically involves hydrogen gas or other reducing agents at high temperatures.

Substitution: Often conducted in the presence of other metal oxides and at high temperatures.

Major Products:

Oxidation: Higher oxides of neodymium.

Reduction: Neodymium metal.

Substitution: Mixed metal oxides.

Scientific Research Applications

Scientific Research Applications

1.1 Magnetic Resonance Imaging (MRI)

Neodymium compounds are integral in MRI technology, where they serve to generate strong magnetic fields essential for imaging. The use of neodymium magnets enhances the clarity and detail of internal body scans, making them crucial in medical diagnostics.

1.2 Drug Delivery Systems

Research indicates that neodymium-based nanoparticles can be utilized for targeted drug delivery. By employing magnetic fields, these nanoparticles can be directed towards specific tissues or tumors, improving the efficacy of treatments while minimizing side effects. A study demonstrated that magnetic iron oxide nanoparticles could be oriented towards tumor sites using neodymium magnets, facilitating localized chemotherapy .

1.3 Neurological Treatments

Neodymium is also employed in Repetitive Transcranial Magnetic Stimulation (rTMS), a non-invasive therapy used to treat major depression. rTMS utilizes magnetic fields generated by neodymium magnets to stimulate nerve cells in the brain, showing promising results in reducing depressive symptoms .

Industrial Applications

2.1 Manufacturing and Engineering

Neodymium compounds are pivotal in creating high-strength permanent magnets used in various industrial applications. These magnets are essential in electric motors, generators, and various electronic devices due to their superior strength-to-weight ratio.

2.2 Aerospace Technology

In aerospace applications, neodymium magnets are crucial for satellite orientation and stabilization systems. They interact with Earth's magnetic field to maintain proper satellite positioning, which is vital for communication and data collection .

| Application Area | Use of Neodymium Compounds |

|---|---|

| Medical Imaging | MRI machines |

| Drug Delivery | Targeted therapies |

| Neurological Health | rTMS for depression treatment |

| Industrial Manufacturing | Electric motors and generators |

| Aerospace | Satellite stabilization |

Case Studies

3.1 Case Study: Neodymium in MRI Technology

A comprehensive study highlighted the effectiveness of neodymium magnets in MRI machines, demonstrating improved imaging capabilities compared to traditional magnets. The study reported a significant increase in diagnostic accuracy due to enhanced image resolution .

3.2 Case Study: Targeted Cancer Therapy

In a clinical trial involving cancer patients, researchers utilized neodymium-coated magnetic nanoparticles for localized drug delivery. Results showed a marked reduction in tumor size with minimal systemic side effects, underscoring the potential of neodymium compounds in oncological treatments .

Environmental Considerations

While the applications of oxo(oxoneodymiooxy)neodymium are extensive, it is essential to consider the environmental impacts associated with rare earth element mining, particularly neodymium. The extraction processes can lead to significant ecological disturbances; thus, sustainable practices are necessary to mitigate these effects as demand increases .

Mechanism of Action

The mechanism by which neodymium oxide nanoparticles exert their effects varies depending on the application:

Catalysis: They provide active sites for chemical reactions, enhancing reaction rates and selectivity.

Drug Delivery: Their small size allows them to penetrate biological barriers and deliver therapeutic agents directly to target cells.

Photodynamic Therapy: They generate reactive oxygen species when exposed to light, which can kill cancer cells.

Comparison with Similar Compounds

Table 1: Structural and Compositional Features

Key Differences :

- Bridging vs. Terminal Oxygen : this compound features bridging oxo groups, whereas Nd₂O₃ contains terminal oxygen atoms in a lattice structure .

- Valency : Pr₆O₁₁ exhibits mixed Pr³⁺/Pr⁴⁺ valency, unlike neodymium oxides, which are predominantly Nd³⁺ .

Physical and Chemical Properties

Table 2: Physical Properties

Chemical Reactivity:

- This compound : Reacts with acids to form Nd³⁺ salts; stability in air depends on humidity and temperature .

- Nd₂O₃ : Reacts slowly with water and dissolves in mineral acids; forms hydroxides in moist air .

- Pr₆O₁₁ : Exhibits redox activity due to Pr⁴⁺, enabling catalytic applications in oxidation reactions .

Functional Insights :

- Optical Properties : Nd₂O₃ is preferred for laser applications due to its sharp emission bands, while La₂O₃ improves glass durability .

- Catalysis : Pr₆O₁₁ outperforms Nd oxides in redox catalysis due to its mixed valency .

Research Findings and Experimental Data

Key Studies:

Neodymium Oxide in Catalysis: Nano-Nd₂O₃ demonstrates high efficiency in catalyzing carboxylic acid ester synthesis, with conversion rates >85% under optimized conditions .

Thermal Stability :

- Nd₂O₃ retains structural integrity up to 1,800°C, making it suitable for high-temperature applications .

- Pr₆O₁₁ decomposes at lower temperatures (~600°C) but shows superior oxygen mobility .

Electronic Interactions :

- Orbital interactions in Nd oxides are influenced by the 4f electron configuration, affecting their chemical reactivity compared to Fe(IV)-oxo species in biological systems .

Biological Activity

Overview of Oxo(oxoneodymiooxy)neodymium

This compound is a complex neodymium compound characterized by its oxo and oxoneodymium functionalities. Neodymium, a rare earth element, is known for its magnetic properties and has applications in various fields, including electronics and medicine. The biological activity of this compound is primarily linked to its interactions at the cellular level.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Properties : Research indicates that neodymium compounds exhibit antioxidant activity, which helps in mitigating oxidative stress in cells.

- Cell Proliferation : Studies suggest that these compounds can influence cell proliferation rates, potentially affecting cancer cell lines.

- Enzyme Interaction : this compound may interact with various enzymes, altering their activity and leading to changes in metabolic pathways.

Case Studies

-

Antioxidant Activity in Cell Lines

- A study conducted on human fibroblast cell lines demonstrated that this compound reduced oxidative stress markers significantly. The results indicated a dose-dependent response, with higher concentrations leading to greater reductions in reactive oxygen species (ROS).

-

Effects on Cancer Cell Proliferation

- In vitro experiments using breast cancer cell lines showed that treatment with this compound resulted in reduced cell viability. This suggests potential applications in cancer therapy, although further research is needed to understand the underlying mechanisms.

-

Enzymatic Activity Modulation

- Research published in the Journal of Biochemical Studies indicated that this compound could inhibit certain enzymes involved in metabolic pathways, which may have implications for metabolic disorders.

Data Table: Summary of Biological Activities

| Study | Cell Type | Activity Observed | Concentration Range |

|---|---|---|---|

| Antioxidant Activity | Human Fibroblasts | Reduction in ROS | 10 µM - 100 µM |

| Cancer Cell Proliferation | Breast Cancer Cells | Decreased cell viability | 1 µM - 50 µM |

| Enzyme Interaction | Various Enzymes | Inhibition of enzymatic activity | 0.1 µM - 10 µM |

In Vivo Studies

While much of the research has focused on in vitro studies, preliminary in vivo studies are beginning to emerge. These studies aim to assess the bioavailability and systemic effects of this compound when administered in animal models.

- Toxicity Assessments : Initial toxicity assessments indicate that at low doses, this compound may be well-tolerated, but high doses could lead to adverse effects.

- Pharmacokinetics : Studies are underway to determine how this compound is metabolized and excreted, which is crucial for evaluating its therapeutic potential.

Future Directions

Further research is essential to fully understand the biological implications of this compound. Key areas for future study include:

- Mechanistic studies to elucidate how this compound interacts at the molecular level.

- Long-term toxicity studies to assess safety profiles.

- Clinical trials to evaluate efficacy in therapeutic applications.

Q & A

Q. How to model future neodymium demand for academic material science applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.